8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
Description
8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzofuran moiety fused with a dioxolochromen structure
Properties
IUPAC Name |
8-(7-ethoxy-1-benzofuran-2-yl)-[1,3]dioxolo[4,5-g]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c1-2-22-14-5-3-4-11-6-15(26-20(11)14)13-8-19(21)25-16-9-18-17(7-12(13)16)23-10-24-18/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRVXPPDZRVUSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=CC5=C(C=C34)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multi-step organic reactions. One common method includes the condensation of 7-ethoxybenzofuran-2-carbaldehyde with 3,4-methylenedioxyphenol in the presence of a catalyst such as sulfonic-acid-functionalized silica. The reaction is carried out under solvent-free conditions at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and chromen moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or substituted benzofuran/chromen compounds.
Scientific Research Applications
8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. Additionally, its antioxidant properties can protect cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 7,9-Dimethoxy-6-(4-methoxyphenyl)-8H-1,3-dioxolo[4,5-g]chromen-8-one
- 7-benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one
Uniqueness
8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is unique due to the presence of the ethoxybenzofuran moiety, which imparts distinct chemical and biological properties.
Biological Activity
Structural Characteristics
The compound features a complex structure characterized by the following components:
- Chromene core : A bicyclic structure that is central to its biological activity.
- Dioxole and benzofuran moieties : These functional groups contribute to its interaction with biological targets.
Antioxidant Properties
Research indicates that compounds similar to 8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing oxidative stress and potentially lowering the risk of chronic diseases.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's. The inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters like dopamine .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Some studies report that derivatives of chromenone can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
In vitro studies have demonstrated that related compounds can reduce inflammation markers, indicating potential applications in treating inflammatory diseases. This is particularly relevant given the role of inflammation in various chronic conditions.
Study 1: Neuroprotection in Animal Models
A study conducted on animal models indicated that administration of this compound resulted in significant neuroprotection against induced oxidative stress. The results showed a marked reduction in neuronal cell death compared to control groups .
Study 2: Antioxidant Activity Assessment
In vitro assays assessed the antioxidant capacity of the compound using DPPH and ABTS radical scavenging methods. Results indicated a high scavenging activity, comparable to established antioxidants such as vitamin C .
Study 3: Anticancer Potential
A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer. The findings revealed that it effectively inhibited cell growth and induced apoptosis through mitochondrial pathways .
Table 1: Biological Activities of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
